6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline
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Overview
Description
6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline is a chemical compound that belongs to the class of cinnoline derivatives. This compound is characterized by its unique structure, which includes a thiolan ring attached to a cinnoline core. The presence of the thiolan ring imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline involves several steps, typically starting with the preparation of the cinnoline core. The thiolan ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan ring can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted cinnoline derivatives.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
6-Methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline can be compared with other cinnoline derivatives and thiolan-containing compounds. Similar compounds include:
3-Fluoro-2-(thiolan-3-yloxy)pyridine: A pyridine derivative with a thiolan ring, used in similar research applications.
Methyl 3-oxo-3-(thiolan-3-yl)propanoate: Another thiolan-containing compound with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which combines the cinnoline core with the thiolan ring, resulting in unique chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
6-methyl-3-(thiolan-3-yloxy)-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9-2-3-12-10(6-9)7-13(15-14-12)16-11-4-5-17-8-11/h7,9,11H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQKMPQSLQOVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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